2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is a complex organic compound that features a tert-butyl(dimethyl)silyl group and a BOC (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, typically involves multiple steps
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in a solvent like methylene chloride.
BOC Protection:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the BOC group offers temporary protection that can be removed under acidic conditions. These protecting groups allow for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyethanol: Similar in structure but lacks the imidazo[1,2-a]pyrimidine core.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a similar silyl group but has different functional groups and applications.
Uniqueness
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is unique due to its combination of the imidazo[1,2-a]pyrimidine core with both tert-butyl(dimethyl)silyl and BOC protecting groups. This combination allows for versatile applications in synthetic chemistry and potential use in drug development.
Properties
Molecular Formula |
C18H33N3O3Si |
---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C18H33N3O3Si/c1-17(2,3)24-16(22)21-11-9-10-20-12-14(19-15(20)21)13-23-25(7,8)18(4,5)6/h12H,9-11,13H2,1-8H3 |
InChI Key |
AAXFAQBRXVVZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.